5-Cyclopropoxy-N,N-dimethyl-2-nitropyridin-3-amine
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Overview
Description
5-Cyclopropoxy-N,N-dimethyl-2-nitropyridin-3-amine is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-2-nitropyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The cyclopropoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Cyclopropoxy-N,N-dimethyl-2-aminopyridine .
Scientific Research Applications
5-Cyclopropoxy-N,N-dimethyl-2-nitropyridin-3-amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-nitropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve complex biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-5-nitropyridin-2-amine: Similar in structure but lacks the cyclopropoxy group.
N,N-dimethyl-3-nitropyridin-2-amine: Another similar compound with a different substitution pattern on the pyridine ring
Uniqueness
5-Cyclopropoxy-N,N-dimethyl-2-nitropyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H13N3O3 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)9-5-8(16-7-3-4-7)6-11-10(9)13(14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
JZFZDNAIUSVWNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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